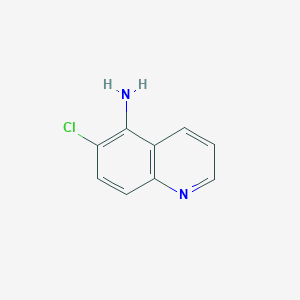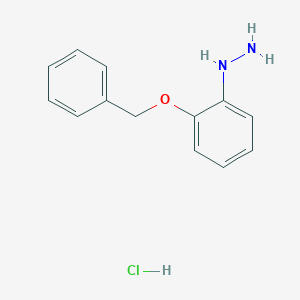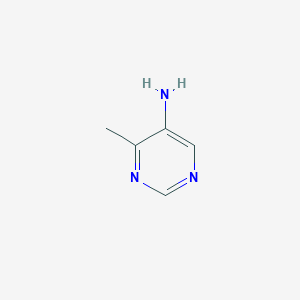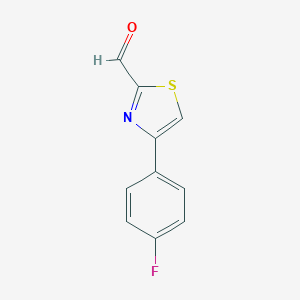
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
The compound “4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a thiazole ring, a fluorophenyl group, and an aldehyde group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached, and the aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for instance, is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The fluorophenyl group would add to the compound’s overall polarity due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is often reactive, undergoing nucleophilic addition reactions. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the highly electronegative fluorine atom might increase the compound’s polarity, influencing properties like solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds demonstrate a range of chemical and biological properties, suggesting that derivatives of 1,3-thiazole, like "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", may serve as key intermediates in the synthesis of biologically active molecules. Phosphorylated derivatives, for instance, are noted for their potential in creating insectoacaricidal, anti-blastic, and neurodegenerative activity agents (Abdurakhmanova et al., 2018).
Heterocyclic Compound Synthesis
The compound's role extends to the synthesis of various heterocyclic compounds, indicating its importance in creating pharmacologically active agents. The synthesis of fused heterocycles, for example, is facilitated by derivatives similar to "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", showcasing the synthetic potential of such compounds in developing new therapeutic agents (Petrov & Androsov, 2013).
Optoelectronic Materials
Research has also delved into the application of thiazole derivatives in optoelectronic materials. Functionalized quinazolines and pyrimidines, bearing structural similarities to "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", are highlighted for their role in developing materials for organic light-emitting diodes and photoelectric conversion elements. This underscores the versatility of thiazole derivatives in contributing to advancements in electronic and photonic technologies (Lipunova et al., 2018).
Biological Activity
Thiazolidinone derivatives, closely related to the thiazole structure, exhibit a broad spectrum of biological activities. This includes antimicrobial, anti-inflammatory, and anticancer properties, further underscoring the medicinal chemistry relevance of compounds like "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde". The synthesis and exploration of these derivatives provide a foundation for the development of new therapeutic agents (ArunlalV. et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 4-fluorophenyl compounds have been reported to bind tightly to their targets, resulting in significant biological effects .
Biochemical Pathways
For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
For instance, some compounds have been found to undergo biotransformation to other forms .
Result of Action
For example, certain 4-fluorophenyl compounds have been reported to exhibit antiviral activity .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .
properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSOVONCIJOYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395283 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
CAS RN |
383142-69-6 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

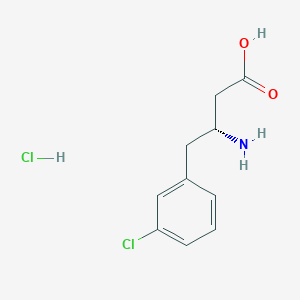


![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
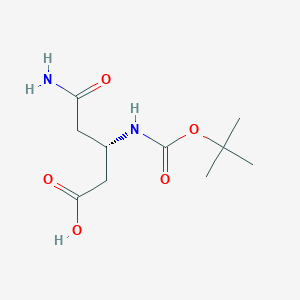

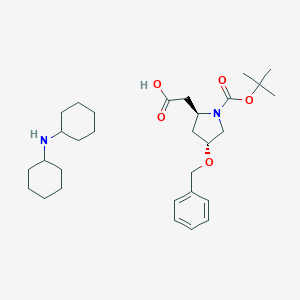
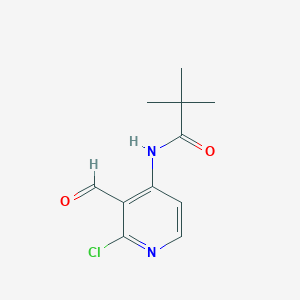
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
